molecular formula C46H39ClNiP2 B2844582 Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride CAS No. 54806-25-6

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride

Cat. No.: B2844582
CAS No.: 54806-25-6
M. Wt: 747.91
InChI Key: QSKIVJZTVZFYFP-UHFFFAOYSA-O
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Description

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride is a complex organometallic compound with the molecular formula C46H39ClNiP2 It is known for its unique structure, which includes a nickel center coordinated by naphthalen-1-yl and triphenylphosphoranyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride typically involves the reaction of chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) with (4-diphenylphosphino)phenanthridine in dichloromethane (CH2Cl2). The reaction mixture is stirred for several hours, and the volatiles are removed under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of inert atmospheres and controlled temperatures is crucial to ensure the stability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.

    Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as hydrides.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction can produce lower oxidation state species.

Scientific Research Applications

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and magnetic properties.

    Biological Studies: While not extensively studied in biological contexts, its potential interactions with biomolecules are of interest for future research.

    Industrial Applications: Its catalytic properties are leveraged in industrial processes to improve efficiency and selectivity.

Mechanism of Action

The mechanism by which Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride exerts its effects involves coordination chemistry principles. The nickel center can undergo changes in oxidation state and coordination environment, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II): A precursor in the synthesis of Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride.

    Bis(triphenylphosphine)nickel(II) chloride: Another nickel complex with similar coordination chemistry.

    Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(II) chloride: A lower oxidation state analogue.

Uniqueness

This compound is unique due to its higher oxidation state and the specific combination of ligands, which confer distinct electronic and steric properties. These characteristics make it particularly effective in certain catalytic applications and materials science research.

Properties

IUPAC Name

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTKZOVRPFQUDT-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H39ClNiP2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54806-25-6
Record name 54806-25-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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